2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile
Overview
Description
2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile, also known as IBOMe, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of the psychedelic drug 2C-I, which is known for its hallucinogenic effects. IBOMe is a potent psychoactive compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile acts as a partial agonist at the serotonin 2A receptor, which leads to an increase in the activity of this receptor. This increase in activity results in changes in the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
The psychoactive effects of this compound include altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, changes in time perception, and altered emotional states. This compound has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to potentially harmful physiological effects.
Advantages and Limitations for Lab Experiments
2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile has several advantages for use in laboratory experiments. It is a potent and selective agonist for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound is also a potent psychoactive compound, which can make it difficult to study in vivo. Additionally, the potential for harmful physiological effects makes it important to use caution when working with this compound in laboratory settings.
Future Directions
There are several potential future directions for research on 2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile. One area of interest is the potential therapeutic applications of this compound for the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new compounds that are derived from this compound and have improved pharmacological profiles. Additionally, further research is needed to better understand the mechanisms of action and potential harmful effects of this compound.
Scientific Research Applications
2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for the treatment of various mental health disorders. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been shown to have a similar pharmacological profile to other psychedelic compounds such as LSD and psilocybin, which have been studied for their potential therapeutic effects.
properties
IUPAC Name |
2-[(2-iodophenyl)methoxy]-3-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-8H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUAGFXNWXGKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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